molecular formula C13H21N3O4 B11824888 methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate CAS No. 1454849-96-7

methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B11824888
CAS No.: 1454849-96-7
M. Wt: 283.32 g/mol
InChI Key: XJCUZEUDFFTVPI-UHFFFAOYSA-N
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Description

Methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester functional group. It is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of a pyrazole derivative with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step introduces the Boc protecting group. The resulting intermediate is then reacted with methyl chloroformate to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group that can form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of the pyrazole ring and the Boc protecting group allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and drug development .

Properties

CAS No.

1454849-96-7

Molecular Formula

C13H21N3O4

Molecular Weight

283.32 g/mol

IUPAC Name

methyl 2-methyl-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrazole-3-carboxylate

InChI

InChI=1S/C13H21N3O4/c1-13(2,3)20-12(18)15(4)8-9-7-10(11(17)19-6)16(5)14-9/h7H,8H2,1-6H3

InChI Key

XJCUZEUDFFTVPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=NN(C(=C1)C(=O)OC)C

Origin of Product

United States

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